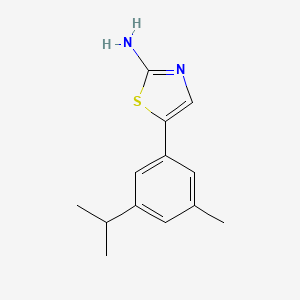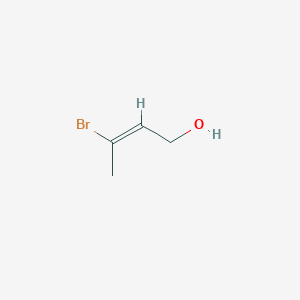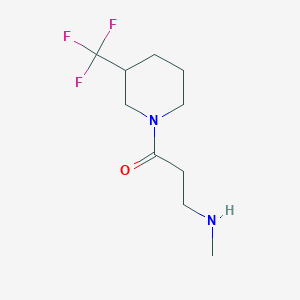![molecular formula C12H15BrN2 B14768350 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4-position and a neopentyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
準備方法
The synthesis of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the bromination of 1-neopentyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The neopentyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein receptors.
Biology: It is employed in the study of cellular signaling pathways and the development of molecular probes for imaging and diagnostic purposes.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells .
類似化合物との比較
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the neopentyl group, making it less bulky and potentially less selective in its interactions.
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a neopentyl group, which can influence its solubility and reactivity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Has a different ring fusion pattern, which can affect its binding affinity and specificity for certain targets
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its selectivity and potency in various applications.
特性
分子式 |
C12H15BrN2 |
|---|---|
分子量 |
267.16 g/mol |
IUPAC名 |
4-bromo-1-(2,2-dimethylpropyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,3)8-15-7-5-9-10(13)4-6-14-11(9)15/h4-7H,8H2,1-3H3 |
InChIキー |
QROYPHNJGDEROF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1C=CC2=C(C=CN=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



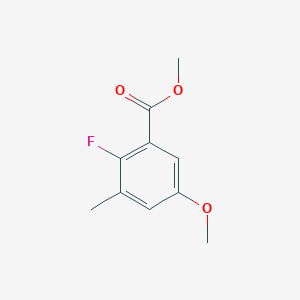

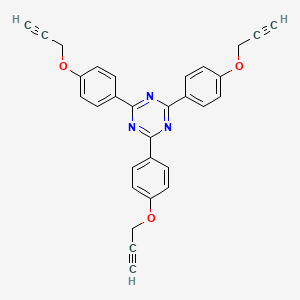

![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)


